molecular formula C28H35ClN4O B1676756 Mosapramine CAS No. 89419-40-9

Mosapramine

Cat. No.: B1676756
CAS No.: 89419-40-9
M. Wt: 479.1 g/mol
InChI Key: PXUIZULXJVRBPC-UHFFFAOYSA-N
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Preparation Methods

Mosapramine is synthesized through a series of chemical reactions starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. The industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mosapramine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions can introduce new functional groups into the molecule.

    Hydrolysis: This reaction can break down the compound into smaller fragments.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mosapramine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of dopamine antagonists.

    Biology: It is used to investigate the role of dopamine receptors in various biological processes.

    Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating schizophrenia and other psychiatric disorders.

    Industry: It is used in the pharmaceutical industry to develop new antipsychotic drugs

Mechanism of Action

Mosapramine exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and D4 receptors. This antagonism reduces the activity of dopamine in the brain, which helps alleviate the symptoms of schizophrenia. Additionally, this compound has moderate affinity for 5-HT2 receptors, which may contribute to its therapeutic effects .

Properties

IUPAC Name

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUIZULXJVRBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048846
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89419-40-9
Record name Mosapramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89419-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mosapramine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mosapramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mosapramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOSAPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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